Dual Methyltransferase Engagement: NNMT Inhibition and TrmD Binding in a Single Molecule
This compound is a dual methyltransferase ligand, a property not shared by most NNMT inhibitors. It inhibits human NNMT with an IC50 of 3.62 μM [1], while also binding to bacterial TrmD with a Kd of 1.30 μM [2]. In contrast, commonly used chemical probes like JBSNF-000028 have been optimized for high NNMT selectivity with no reported TrmD activity . This dual profile makes the compound uniquely suited for studying cross-methyltransferase pharmacology.
Supports polypharmacology assay context
Comparator TrdM binding not reported; verify in-house
| Evidence Dimension | Number of methyltransferase targets engaged |
|---|---|
| Target Compound Data | 2 targets: hNNMT (IC50 3.62 μM) and E. coli TrmD (Kd 1.30 μM) |
| Comparator Or Baseline | JBSNF-000028: 1 reported target (hNNMT IC50 0.033 μM); no TrmD binding reported |
| Quantified Difference | Dual engagement vs. single-target selectivity |
| Conditions | Biochemical assays: NNMT (luminescence-based methyltransferase assay, 20 min), TrmD (surface plasmon resonance) |
Why This Matters
For research programs investigating polypharmacology or off-target methyltransferase effects, a dual-binding compound provides a more relevant chemical probe than highly selective single-target inhibitors.
- [1] BindingDB. BDBM225673 (GTC000445A). Nicotinamide N-methyltransferase (Human) IC50: 3.62E+3 nM. Curated by ChEMBL, sourced from Harvard University. Accessed May 2026. View Source
- [2] BindingDB. BDBM225673 (GTC000445A). tRNA (guanine-N(1)-)-methyltransferase (Escherichia coli K12) Kd: 1.30E+3 nM. Curated by ChEMBL, sourced from Infex Therapeutics. Accessed May 2026. View Source
